(1,2,3-Thiadiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
thiadiazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMKIJGEOFDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933700-83-5 | |
| Record name | (1,2,3-thiadiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,2,3 Thiadiazol 5 Yl Methanamine and Its Derivatives
General Synthetic Strategies for 1,2,3-Thiadiazoles
The construction of the 1,2,3-thiadiazole (B1210528) ring is a cornerstone of obtaining the target compound. Several key methodologies have been established in the field of heterocyclic chemistry.
The Hurd-Mori reaction is a widely recognized and versatile method for synthesizing 1,2,3-thiadiazoles. thieme-connect.de This reaction typically involves the cyclization of hydrazones that possess an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent. thieme-connect.dewikipedia.org The general pathway starts with the reaction of a ketone with a hydrazide (such as semicarbazide (B1199961) or tosylhydrazine) to form a hydrazone intermediate. mdpi.comresearchgate.net Subsequent treatment of this hydrazone with thionyl chloride induces the ring closure to form the 1,2,3-thiadiazole nucleus. wikipedia.orgmdpi.com
The success and regioselectivity of the Hurd-Mori reaction can be influenced by various factors, including the nature of substituents and protecting groups. researchgate.netnih.gov For instance, in the synthesis of pyrrolo[2,3-d] wikipedia.orgCurrent time information in Bangalore, IN.organic-chemistry.orgthiadiazole-6-carboxylates, the choice of the N-protecting group on the pyrrolidine (B122466) precursor was found to be critical. nih.gov Electron-withdrawing groups like methyl carbamate (B1207046) resulted in superior yields compared to electron-donating alkyl groups, which gave poor conversion. nih.gov
Alternative reagents to thionyl chloride have also been explored. Sulfur dichloride (SCl₂) has been shown to be a useful reagent in the Hurd-Mori reaction, in some cases providing higher yields of 1,2,3-thiadiazoles. thieme-connect.de
Table 1: Examples of Hurd-Mori Reaction Applications
| Starting Material (Ketone) | Hydrazide | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazolyl-phenylethanones | Semicarbazide | Pyrazolyl-substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |
| Alkyl/Aryl Ketones | Semicarbazide | Substituted 1,2,3-thiadiazoles | Not specified | mdpi.com |
| Oxo nitriles from (+)-3-carene | Semicarbazide hydrochloride | Chiral 1,2,3-thiadiazole derivative | 78% | urfu.ru |
Cycloaddition reactions provide another fundamental route to the 1,2,3-thiadiazole core. The earliest reported method, developed by Pechmann and Nold in 1896, involved the [3+2] cycloaddition of diazomethane (B1218177) with phenyl isothiocyanate. thieme-connect.de This type of 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile, establishes the heterocyclic ring in a single step. While classical, this approach has been modified over the years for various substrates. thieme-connect.de It is important to distinguish these formative cycloadditions from reactions of pre-formed thiadiazoles, such as their cycloaddition with isonitriles to produce thiazoles. rsc.org
Modern advancements have led to efficient methods for synthesizing 1,2,3-thiadiazoles directly from N-tosylhydrazones, often presented as an improvement upon the Hurd-Mori reaction. organic-chemistry.org These protocols typically involve the reaction of readily available N-tosylhydrazones with a sulfur source under catalytic, often metal-free, conditions. organic-chemistry.orgthieme-connect.com
A variety of catalytic systems have been developed. One practical approach uses tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and elemental sulfur, affording 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org Another efficient, transition-metal-free method employs diiodine/potassium persulfate or simply iodine in DMSO to mediate the cyclization of N-tosylhydrazones with a thiocyanate (B1210189) salt or elemental sulfur as the sulfur source. thieme-connect.comresearchgate.netnih.gov These reactions are valued for their operational simplicity, broad substrate scope, and tolerance of various functional groups. thieme-connect.comresearchgate.net
Table 2: Catalytic Systems for 1,2,3-Thiadiazole Synthesis from Tosylhydrazones
| Catalyst/Mediator | Sulfur Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| TBAI | Elemental Sulfur (S₈) | Not specified | Metal-free | Good | mdpi.comorganic-chemistry.org |
| I₂/K₂S₂O₇ | Ammonium (B1175870) thiocyanate | Ethanol (B145695) | Room Temperature | Very Good | thieme-connect.com |
| I₂ | Elemental Sulfur (S₈) | DMSO | Argon atmosphere | Up to 92% | researchgate.netnih.gov |
A specific and highly relevant pathway for producing the precursor to the title compound is the reaction of diazoacetonitrile with hydrogen sulfide (B99878). This method directly yields 5-amino-1,2,3-thiadiazoles. google.comosti.gov The reaction involves bringing diazoacetonitrile into contact with hydrogen sulfide in a solvent, crucially in the presence of a base, or by using a pre-formed salt of hydrogen sulfide. google.com
A range of organic or inorganic bases can be employed, including triethylamine, dimethylamine, sodium methoxide, and ammonia. google.com The choice of solvent includes methylene (B1212753) chloride, ether, and n-hexane. google.com This reaction is industrially advantageous and proceeds by the direct formation of the 5-amino-1,2,3-thiadiazole ring system from the acyclic diazo precursor. google.comclockss.org
The synthesis of the 1,2,3-thiadiazole ring is fundamentally a ring-closure process. The Hurd-Mori reaction and the syntheses from tosylhydrazones are prime examples of such cyclizations. thieme-connect.demdpi.com Beyond these, other specific ring-closure strategies exist.
One notable method is the Jacobson synthesis for annulated 1,2,3-thiadiazoles, such as 1,2,3-benzothiadiazole. thieme-connect.de This process involves the diazotization of 2-aminobenzenethiols with nitrous acid, leading to the formation of the fused heterocyclic system. thieme-connect.de Additionally, cascade reactions have been reported where, for example, chlorinated ketones react with tosylhydrazine to form an intermediate that undergoes further cyclization with a sulfur reagent in a basic medium to yield disubstituted 1,2,3-thiadiazoles. mdpi.com
Targeted Synthesis of the (1,2,3-Thiadiazol-5-yl)methanamine Core
The direct synthesis of the this compound core has been specifically documented, particularly for substituted analogues like [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine. arkat-usa.org This synthesis is a multi-step process that first constructs the thiadiazole ring and then elaborates the C5 substituent into the required methylamine (B109427) group.
The synthetic sequence is outlined as follows arkat-usa.org:
Hydrazone Formation: Methyl hydrazinecarboxylate reacts with ethyl acetoacetate (B1235776) to form the initial hydrazone intermediate.
Hurd-Mori Cyclization: The intermediate is then cyclized using thionyl chloride to form methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Ester Reduction: The carboxylate group at the C5 position is reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) in the presence of iodine, yielding 4-methyl-1,2,3-thiadiazole-5-methanol.
Chlorination: The resulting alcohol is converted to a chloride, 5-(chloromethyl)-4-methyl-1,2,3-thiadiazole, by reacting it with thionyl chloride.
Amine Formation: The final methanamine is installed via a Gabriel synthesis. The chloromethyl compound is reacted with potassium phthalimide (B116566), and the resulting N-substituted phthalimide is subsequently treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group and release the desired primary amine, [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine. arkat-usa.org
This targeted pathway demonstrates how general synthetic methods for the 1,2,3-thiadiazole ring are integrated into a longer sequence involving functional group interconversions to arrive at the specific this compound structure.
Precursor Compound Identification and Reaction Conditions
The construction of the 1,2,3-thiadiazole ring is a foundational step. A prominent method for this is the Hurd-Mori reaction, which involves the cyclization of hydrazones containing an α-methylene group with thionyl chloride (SOCl₂). cdnsciencepub.commdpi.com This reaction and its variations are widely used to create substituted 1,2,3-thiadiazoles. For instance, ketones can be treated with semicarbazide to form semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole hybrids. mdpi.comresearchgate.net
A specific synthetic pathway to obtain [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, a key derivative, starts from readily available precursors, methyl hydrazinecarboxylate and ethyl acetoacetate. arkat-usa.org The process involves several distinct steps, as detailed below.
Table 1: Synthetic Route to [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine arkat-usa.org
| Step | Precursors & Reagents | Reaction Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methyl hydrazinecarboxylate, Ethyl acetoacetate | Room temperature | Intermediate 1 |
| 2 | Intermediate 1, Thionyl chloride (SOCl₂) | Cyclization | 4-methyl-1,2,3-thiadiazole-5-carboxylate (Ester 2) |
| 3 | Ester 2, Sodium borohydride, Iodine | Reflux in Tetrahydrofuran (THF) | 4-Methyl-1,2,3-thiadiazole-5-methanol (Alcohol 3) |
| 4 | Alcohol 3, Thionyl chloride (SOCl₂) | Chlorination | 5-Chloromethyl-4-methyl-1,2,3-thiadiazole (Chloride 4) |
| 5 | Chloride 4, Phthalimide | - | N-substituted phthalimide 5 |
Another general approach for synthesizing the parent 5-amino-1,2,3-thiadiazole involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a solvent at low temperatures (e.g., -5° to 15° C). google.com
Derivatization Strategies for Enhancing Molecular Complexity
Once the core this compound structure is obtained, various derivatization strategies can be employed to increase its molecular complexity and tune its properties. These strategies include functionalizing the aminomethyl group, introducing new substituents onto the thiadiazole ring, and creating hybrid molecules.
Aminomethyl Group Functionalization
The primary amine of the aminomethyl group is a versatile nucleophile that can react with a wide range of electrophiles. This allows for the straightforward introduction of new functional groups. For example, (4-methyl-1,2,3-thiadiazol-5-yl)methanamine can be reacted with various 2-cyanoacrylates. arkat-usa.org In this reaction, the amine attacks the acrylate, leading to the formation of novel (Z)-2-cyano-3-((4-methyl-1,2,3-thiadiazol-5-yl)methylamino)acrylates. arkat-usa.org This reaction is typically carried out by heating the reactants at reflux in anhydrous ethanol. arkat-usa.org
Substituent Introduction on the Thiadiazole Ring
Introducing substituents directly onto the thiadiazole ring is another key strategy for derivatization. The reactivity of the ring towards substitution can be influenced by the groups already present. For 1,2,3-thiadiazoles that are unsubstituted at the 5-position, treatment with a strong base like n-butyllithium can lead to cleavage of the thiadiazole ring. cdnsciencepub.comcdnsciencepub.com However, if the 5-position is already occupied (e.g., by a phenyl group), metallation can occur at the 4-position. cdnsciencepub.com The resulting 4-lithiated intermediate can then react with an electrophile, such as methyl iodide, to introduce a new substituent (e.g., a methyl group) at the 4-position. cdnsciencepub.com
The nature of substituents on the thiadiazole ring, particularly at the C5-position, has a significant impact on the molecule's reactivity in subsequent transformations. researchgate.netmq.edu.au For example, in Rh(I)-catalyzed intermolecular transannulation reactions with alkynes, the electronic properties of the C5-substituent dramatically affect the regioselectivity of the product, determining which thiophene (B33073) regioisomer is formed. researchgate.netmq.edu.audntb.gov.ua Electron-donating and small groups tend to favor 2,3,4-substituted thiophenes, whereas strong electron-withdrawing or sterically demanding substituents lead to 2,3,5-substituted products. researchgate.netmq.edu.au
Hybrid Compound Synthesis (e.g., Phthalimide-Thiadiazole Conjugates)
The synthesis of hybrid compounds that conjugate the thiadiazole moiety with other pharmacologically relevant scaffolds is a common strategy. The Gabriel synthesis, which uses a phthalimide group as a masked primary amine, is directly applicable here. As shown in the synthesis of [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, an intermediate step involves reacting 5-chloromethyl-4-methyl-1,2,3-thiadiazole with potassium phthalimide to form an N-substituted phthalimide. arkat-usa.org Subsequent hydrazinolysis cleaves the phthalimide group to release the desired primary amine. arkat-usa.org This method provides a robust way to create a phthalimide-thiadiazole conjugate which serves as a direct precursor to the target aminomethyl compound.
While research on 1,2,3-thiadiazole-phthalimide hybrids is specific, related work on other isomers, such as 1,3,4-thiadiazole (B1197879), also highlights the synthetic utility of combining these moieties. nih.govmui.ac.ir These syntheses often involve alkylating a thiol-containing azole with a halo-functionalized phthalimide derivative. nih.govnih.gov
Table 2: Phthalimide-Thiadiazole Conjugate as a Synthetic Intermediate arkat-usa.org
| Reactants | Reagent/Conditions | Product |
|---|---|---|
| 5-Chloromethyl-4-methyl-1,2,3-thiadiazole, Phthalimide | - | N-((4-methyl-1,2,3-thiadiazol-5-yl)methyl)phthalimide |
Catalytic Approaches in Thiadiazole Synthesis
Catalysis offers efficient and selective methods for synthesizing and functionalizing thiadiazole derivatives. Both metal-based and organocatalytic systems have been developed to facilitate these transformations.
Copper-Catalyzed C-H Activation
A notable catalytic approach involves the copper-catalyzed C-H activation of 1,2,3-thiadiazoles for the synthesis of thioamides. rsc.orgrsc.org This method facilitates the coupling of 1,2,3-thiadiazoles with various amines under base-free conditions. dntb.gov.uadntb.gov.ua The reaction proceeds via a C-H activation at the C5 position of the thiadiazole ring, which is the rate-determining step. rsc.orgrsc.orgresearchgate.net This activation induces the ring-opening of the thiadiazole and controls the slow release of a highly reactive thioketene (B13734457) intermediate. rsc.orgrsc.org
The thioketene intermediate is prone to rapid dimerization, which limits its synthetic utility. rsc.orgresearchgate.net However, the copper catalyst coordinates with the thioketene, suppressing the dimerization pathway and allowing it to be efficiently captured by an amine to form the desired thioamide product. rsc.orgrsc.org This strategy has a broad substrate scope and has been applied to the late-stage modification of complex molecules like drugs and peptides. rsc.orgresearchgate.net
Table 3: Copper-Catalyzed Thioamide Synthesis from 1,2,3-Thiadiazoles rsc.orgrsc.org
| Component | Role |
|---|---|
| 1,2,3-Thiadiazole | Thioketene precursor |
| Amine | Nucleophile (Thioketene capture agent) |
| Copper Catalyst (e.g., Cu(OAc)₂) | Catalyzes C-H activation and stabilizes thioketene intermediate |
Photocatalysis in Thiadiazole Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. For the synthesis of the 1,2,3-thiadiazole core, photocatalytic methods provide an innovative alternative to traditional thermal reactions. nih.goviftmuniversity.ac.in
A notable strategy involves a [4+1] annulation of azoalkenes with a sulfur source, catalyzed by a photosensitizer. nih.govmdpi.com Research has demonstrated the use of cercosporin (B1668469), a perylenequinonoid pigment, as an effective photocatalyst. nih.govorganic-chemistry.org In this process, azoalkenes react with potassium thiocyanate (KSCN) under visible light irradiation. mdpi.comresearchgate.net The reaction proceeds with good regioselectivity and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org Studies indicate that substrates with electron-donating groups tend to produce the highest yields, while those with strong electron-withdrawing groups result in more moderate yields. mdpi.com This method represents a bridge between microbial fermentation (for producing the cercosporin catalyst) and organic photocatalysis, highlighting a sustainable approach to constructing nitrogen-containing heterocycles. nih.gov
Another advanced photocatalytic approach is the Ru(bpy)₃Cl₂-catalyzed formal [3+2] heterocyclization. iftmuniversity.ac.in This one-pot, photo-oxidative method utilizes β-ketothioamides and aryldiazonium salts to produce 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. The reaction is operationally simple and proceeds under mild conditions at room temperature, generating the products in good to high yields. This process is believed to occur via an α-phenylhydrazone adduct of the thioamide, which then undergoes N-S bond formation to yield the thiadiazole ring. iftmuniversity.ac.in
Advanced Synthetic Techniques and Optimization
The synthesis of this compound and its parent ring system has benefited significantly from the adoption of advanced techniques that prioritize efficiency, safety, and environmental considerations. These methods often lead to higher yields, shorter reaction times, and purer products compared to conventional approaches.
Solvent-Free Reaction Conditions
Solvent-free synthesis, often referred to as solid-state reaction or neat reaction, is a cornerstone of green chemistry. These methods reduce environmental impact and can sometimes enhance reaction rates and selectivity.
One effective solvent-free technique is the use of grinding. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with various hydrazonoyl halides at room temperature. nih.gov The addition of a few drops of a catalytic base like diisopropyl ethyl amine facilitates the reaction, yielding the desired products efficiently without the need for a bulk solvent medium. nih.gov
Furthermore, combining solvent-free conditions with microwave irradiation represents a particularly green and efficient methodology. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction has been adapted for the synthesis of bicyclic imidazo[2,1-b] mdpi.comorganic-chemistry.orgnih.govthiadiazoles. rsc.org This one-pot synthesis utilizes 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isonitriles under microwave irradiation in the complete absence of any solvent or catalyst. This approach not only simplifies the purification process but also scores excellently on green metrics like atom economy and process mass intensity. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions from hours or days to mere minutes. The application of microwave irradiation to the synthesis of 1,2,3-thiadiazole derivatives has proven highly effective. mdpi.comnih.gov
For example, a multi-step synthesis culminating in novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety utilizes microwave heating in the final step. mdpi.commdpi.com In this sequence, a 1,2,3-thiadiazole acetanilide (B955) derivative is reacted with a substituted isothiocyanate, and the resulting ester is cyclized into a 1,2,4-triazole. The final alkylation of the triazole's SH group with various alkyl or benzyl (B1604629) chlorides is performed under microwave conditions, achieving high yields in just 15 minutes at 90 °C. mdpi.com Similarly, other researchers have successfully synthesized new mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[3,4-b] mdpi.comorganic-chemistry.orgnih.govthiadiazoles using microwave irradiation, citing advantages such as high yields, short reaction times, product purity, and simplified work-up procedures. scielo.br
The key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be prepared using the Hurd-Mori method, which is then elaborated in subsequent steps that benefit from microwave assistance. mdpi.com This combination of classical cyclization with modern heating technology showcases the integration of different synthetic eras to achieve optimal outcomes.
Process Optimization Methodologies
Systematic optimization of reaction conditions is crucial for developing robust, scalable, and high-yielding synthetic protocols. This involves the methodical variation of parameters such as solvent, temperature, catalyst, and reagent stoichiometry.
A case study in the synthesis of 1,3,4-thiadiazole derivatives illustrates this principle effectively. To optimize the POCl₃-mediated cyclization of a thiosemicarbazide (B42300) substrate, researchers first noted that standard reagents like concentrated sulfuric acid failed to produce the desired product. arabjchem.org They then conducted a systematic study of various solvents. The results, summarized in the table below, demonstrate that the choice of solvent significantly impacts both yield and regioselectivity, with chlorobenzene (B131634) being identified as optimal. arabjchem.org
Table 1: Optimization of Solvent for 1,3,4-Thiadiazole Synthesis
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN | 45 |
| 2 | Dioxane | 51 |
| 3 | Toluene | 63 |
| 4 | Xylene | 65 |
| 5 | Chlorobenzene | 78 |
| 6 | Dichloromethane | 35 |
| 7 | Acetonitrile | 45 |
Data sourced from a study on POCl₃-mediated cyclization of thiosemicarbazides. arabjchem.org
Another example involves the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, where the quantity of the thionating agent (Lawesson's reagent, LR) was optimized. The yield of the target molecule increased as the equivalents of LR were raised from 0.5 to 0.8, but then decreased when a full 1.0 equivalent was used, identifying 0.8 equivalents as the optimal amount. semanticscholar.org
Table 2: Optimization of Lawesson's Reagent (LR) for Thiadiazole Synthesis
| Entry | LR (equivalents) | Solvent | Yield (%) |
| 1 | 0.5 | Toluene | 68 |
| 2 | 0.8 | Toluene | 79 |
| 3 | 1.0 | Toluene | 79 |
Data from a study on the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org
These examples underscore the importance of methodical process optimization in heterocyclic chemistry to maximize efficiency and product output. Such studies are vital for transitioning a synthetic route from laboratory-scale discovery to larger-scale production.
Fundamental Reactivity of the 1,2,3-Thiadiazole Ring System
The inherent reactivity of the 1,2,3-thiadiazole ring is dictated by its electronic structure and the weak S–N1 bond. mq.edu.au This structure allows for diverse chemical transformations initiated by heat, light, or chemical reagents.
A key feature of 1,2,3-thiadiazole chemistry is its ability to undergo ring-opening. mq.edu.au Cleavage of the weak S–N1 bond can lead to an equilibrium with the isomeric α-diazothioketone species. mq.edu.au This process is a form of Dimroth-type rearrangement. mq.edu.au These α-diazothioketone intermediates are often transient but have been successfully isolated and characterized in the form of metal complexes. mq.edu.au
The ring is also susceptible to cleavage by strong bases. nih.gov Treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with bases like organolithium compounds or potassium t-butoxide results in the cleavage of the ring, loss of nitrogen, and the formation of an alkali-metal alkynethiolate. mq.edu.auresearchgate.net This reactivity provides a synthetic route to various sulfur-containing compounds.
The electronic distribution in the 1,2,3-thiadiazole ring governs its interaction with electrophiles and nucleophiles. The carbon atoms at positions C4 and C5 are electron-deficient, which makes them generally resistant to electrophilic attack but susceptible to nucleophilic attack. chemicalbook.com Nucleophilic substitution is particularly facile at the C5 position due to its lower electron density. chemicalbook.com For instance, a chlorine atom at the C5 position can be readily displaced by nucleophiles. thieme-connect.de
Conversely, the nitrogen atoms are the preferred sites for electrophilic attack. chemicalbook.comthieme-connect.de Alkylation and acylation reactions typically occur at the ring nitrogens. e-bookshelf.dethieme-connect.de For example, methylation with reagents like Meerwein's salt can produce a mixture of 2- and 3-methylated 1,2,3-thiadiazolium salts. thieme-connect.de Additionally, the ring protons can be targeted; the proton at the C4 position in 5-phenyl-1,2,3-thiadiazole (B107965) can be removed by a strong base like methyllithium (B1224462) to form a stable 4-lithio species. thieme-connect.de In cases where both C4 and C5 are substituted, nucleophilic attack with an organolithium reagent can occur at the sulfur atom, leading to ring fragmentation. bhu.ac.in
Thermal decomposition is a significant reaction pathway for 1,2,3-thiadiazoles, typically proceeding with the extrusion of molecular nitrogen. e-bookshelf.dethieme-connect.de These reactions often require high temperatures and can lead to a mixture of products due to the formation of highly reactive intermediates. e-bookshelf.de The primary intermediates formed upon thermolysis include thioacyl carbenes, 1,3-diradicals, and the antiaromatic thiirene (B1235720) ring system. e-bookshelf.de The uncontrollable nature of these intermediates has limited the synthetic application of thermal denitrogenative reactions. e-bookshelf.de
Thioketenes are key intermediates in the decomposition of 1,2,3-thiadiazoles and can be generated through several pathways. thieme-connect.de Thermal treatment is a common method for their formation. thieme-connect.de Photolysis, or photochemical decomposition, also yields thioketenes, often alongside thiirenes. thieme-connect.denih.gov Studies have shown that upon light irradiation, thioketene can be formed through a hetero-Wolff rearrangement. researchgate.net
Base-catalyzed decomposition of 5-unsubstituted 1,2,3-thiadiazoles is another important route to thioketenes. mq.edu.au The process begins with deprotonation at the C5-position, followed by nitrogen elimination to yield an alkynethiolate, which exists in tautomeric equilibrium with the corresponding thioketene after protonation. mq.edu.au
| Method | Description | Key Intermediate(s) | Reference(s) |
|---|---|---|---|
| Thermal Decomposition | Heating the thiadiazole ring, leading to N2 extrusion. | 1,3-diradical, Thioacyl carbene | e-bookshelf.de |
| Photochemical Decomposition | UV irradiation causing N2 extrusion, sometimes via a hetero-Wolff rearrangement. | Thiirene, Excited singlet state | nih.govresearchgate.net |
| Base-Catalyzed Decomposition | Treatment of 5-unsubstituted thiadiazoles with a strong base. | Alkynethiolate | mq.edu.au |
The loss of a stable dinitrogen molecule is a primary driving force for many reactions of 1,2,3-thiadiazoles, making it the only thiadiazole isomer from which this can readily occur. e-bookshelf.de This nitrogen extrusion can be initiated thermally, photochemically, or with a base. mq.edu.au
Thermal Extrusion : Heating 1,2,3-thiadiazoles leads to the cleavage of the ring and release of N₂, generating various reactive species. e-bookshelf.de
Photochemical Extrusion : Upon photoirradiation, the 1,2,3-thiadiazole molecule is promoted to an excited state. nih.gov This is followed by an extremely rapid decay process (ultrafast, <0.4 ps) that involves the fission of the S-N bond and concomitant extrusion of nitrogen, leading to the formation of products like thiirenes and thioketenes from the singlet excited state. nih.govresearchgate.net
Base-Induced Extrusion : For 5-unsubstituted 1,2,3-thiadiazoles, a strong base abstracts the acidic C5 proton. mq.edu.au This initiates the collapse of the ring structure, resulting in the elimination of nitrogen and the formation of an alkynethiolate anion. mq.edu.auresearchgate.net
Thermal Decomposition Pathways and Fragmentation Analysis
Rearrangement Processes Involving the Thiadiazole Moiety
The 1,2,3-thiadiazole ring can undergo several rearrangement reactions to form other heterocyclic structures, significantly increasing molecular diversity. researchgate.net These transformations are valuable tools in organic synthesis. urfu.ru
One of the most common transformations is the Dimroth rearrangement . mq.edu.auurfu.ru This process typically involves the isomerization of substituted 1,2,3-thiadiazoles, such as 5-amino or 5-hydrazino derivatives, into more stable 1,2,3-triazole systems. researchgate.net For example, 5-amino-1,2,3-thiadiazoles can rearrange via an α-diazothioketone intermediate to yield 5-mercapto-1,2,3-triazoles. researchgate.net
Rearrangements can also be induced by substituents on the ring. Imines derived from 1,2,3-thiadiazole-4-carbaldehyde (B1301801), for instance, are known to rearrange thermally to form 1,2,3-triazole-4-thiocarbaldehydes. rsc.orgrsc.org The facility of this rearrangement is influenced by the nucleophilicity of the imine nitrogen and the nature of the substituent at the C5 position of the thiadiazole ring. rsc.org Similarly, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with amines to yield 1,2,3-triazole-4-thiocarboxamides. researchgate.net These rearrangements often proceed through a ring-opening/ring-closing sequence.
| Starting Material Type | Reaction Conditions | Product Type | Rearrangement Type | Reference(s) |
|---|---|---|---|---|
| 5-Amino-1,2,3-thiadiazoles | Often spontaneous or base/acid-catalyzed | 5-Mercapto-1,2,3-triazoles | Dimroth Rearrangement | researchgate.net |
| 4-Iminomethyl-1,2,3-thiadiazoles | Thermal | 1,2,3-Triazole-4-thiocarbaldehydes | Cornforth-type | e-bookshelf.dersc.orgrsc.org |
| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Reaction with amines | 1,2,3-Triazole-4-thiocarboxamides | - | researchgate.net |
Dimroth-Type Rearrangements
The Dimroth rearrangement is a well-established isomerization process in heterocyclic chemistry, typically involving the translocation of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.net While classically described for 1,2,3-triazoles, analogous rearrangements are observed in the 1,2,3-thiadiazole system. wikipedia.orgresearchgate.net This type of rearrangement in 1,2,3-thiadiazoles can lead to the formation of isomeric heterocyclic systems, such as 1,2,3-triazolethiones.
The mechanism for a Dimroth-type rearrangement in a 5-amino-substituted 1,2,3-thiadiazole analog generally proceeds through the following steps:
Ring Opening: The process is often initiated by nucleophilic attack or under thermal/basic conditions, leading to the cleavage of the N2-N3 bond of the thiadiazole ring. This forms a diazo-thioamide intermediate.
Intramolecular Cyclization: The terminal nitrogen of the diazo group then attacks the electrophilic carbon of the thioamide, leading to the formation of a new five-membered ring.
Proton Transfer: Tautomerization leads to the final, more stable rearranged product, often a 1,2,3-triazole-5-thiol. researchgate.net
The rate and outcome of the Dimroth rearrangement can be significantly influenced by factors such as the pH of the reaction medium, the nature of substituents on the ring, and the solvent. nih.gov For instance, the rearrangement of certain 1-aryl-1,2,3-triazoles requires basic conditions, while others proceed upon heating. researchgate.net
| Factor | Description | Relevance to this compound |
|---|---|---|
| Driving Force | Formation of a thermodynamically more stable heterocyclic system. researchgate.net | The rearrangement would likely lead to a triazole-based structure, which may offer greater stability depending on the reaction conditions. |
| Key Intermediate | Open-chain diazo intermediate. wikipedia.org | Ring cleavage of the 1,2,3-thiadiazole ring is a prerequisite for the rearrangement to occur. |
| Influencing Conditions | pH, temperature, and substituents. nih.gov | The reactivity of the aminomethyl group and its potential to participate in the rearrangement would be condition-dependent. |
Wolff-Type Heterocyclizations
While the classical Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, the 1,2,3-thiadiazole ring system undergoes analogous transformations that are mechanistically related. These reactions typically proceed via the extrusion of molecular nitrogen upon thermolysis or photolysis, generating a highly reactive thioketene intermediate. rsc.org This thioketene can then undergo various subsequent reactions, including heterocyclization.
The general pathway for this transformation is:
Nitrogen Extrusion: Application of heat or light to the 1,2,3-thiadiazole ring induces the cleavage of the C-S and N-N bonds, leading to the elimination of a stable dinitrogen molecule (N₂).
Thiirene/Thioketene Formation: This extrusion initially forms a transient, high-energy thiirene intermediate, which rapidly rearranges to a more stable thioketene.
Intramolecular Cyclization: In the case of appropriately substituted thiadiazoles, the thioketene can be trapped intramolecularly by a nucleophile to form a new heterocyclic ring. For this compound, the primary amine could potentially serve as the internal nucleophile, leading to the formation of a thia-lactam type structure, although this specific intramolecular reaction is not widely documented and would compete with intermolecular reactions. More commonly, the generated thioketene is trapped by external reagents in cycloaddition or nucleophilic addition reactions to synthesize other complex heterocycles. rsc.orgresearchgate.net
Thermal Rearrangements and Structural Outcomes
1,2,3-Thiadiazoles are known to be thermally labile, undergoing a variety of rearrangements to yield different heterocyclic structures. A common thermal reaction involves the rearrangement into isomeric 1,2,3-triazoles. For example, imines derived from 1,2,3-thiadiazole-4-carbaldehyde have been shown to rearrange thermally into 1,2,3-triazole-4-thiocarbaldehydes. rsc.org This transformation suggests a pathway involving ring cleavage and subsequent recyclization.
The structural outcome of thermal rearrangement is highly dependent on the substitution pattern of the thiadiazole ring and the reaction conditions. rsc.org
| Starting Material | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 4-Iminomethyl-1,2,3-thiadiazoles | Heating in solution | 1,2,3-Triazole-4-thiocarbaldehydes | rsc.org |
| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde + Amines | Heating | 4-Benzoyl-1,2,3-triazoles (via thiobenzoyl-triazole intermediate) | rsc.org |
| 5-Amino-1,2,3-thiadiazoles | Heating/Base | 5-Mercapto-1,2,3-triazoles | researchgate.net |
For this compound, thermal stress would likely initiate the extrusion of N₂, as discussed in the Wolff-type heterocyclizations, leading to a thioketene intermediate. The final products would depend on whether this intermediate undergoes intramolecular reaction with the aminomethyl group or intermolecular reactions with other species in the medium.
Functional Group Transformations of the Methanamine Moiety
The primary amine of the methanamine moiety in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.
Aminomethyl Group Reactivity in Conjugation with the Thiadiazole Ring
The reactivity of the aminomethyl group is significantly influenced by the electronic properties of the 1,2,3-thiadiazole ring. The thiadiazole ring generally acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the adjacent aminomethyl group compared to a simple alkylamine. However, the amine remains sufficiently nucleophilic to participate in a variety of standard functional group transformations.
Common transformations involving the aminomethyl group include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. For example, similar methanamine groups attached to other heterocyclic cores readily react with benzyl halides. mdpi.com
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The 2-amino group on the related 1,3,4-thiadiazole scaffold is noted for its utility in derivatization, underscoring the synthetic potential of amino groups attached to thiadiazole rings. nih.gov The reactivity allows this moiety to serve as a versatile handle for constructing more complex molecules.
Stability and Degradation Studies of this compound and Analogs
The stability of this compound and its analogs is a critical consideration for their synthesis, storage, and handling. The 1,2,3-thiadiazole ring is susceptible to degradation under various conditions.
Thermal Instability: As previously discussed, the ring can undergo thermal decomposition, often initiated by the extrusion of nitrogen gas. rsc.org
Chemical Instability: The compound may be sensitive to strong acids, bases, and oxidizing agents. The trifluoromethyl group, known for its electron-withdrawing nature, has been incorporated into other thiadiazole-containing molecules to improve resistance to oxidative degradation. vulcanchem.com This suggests the thiadiazole ring itself is a potential site for oxidation.
Storage Conditions: Proper storage is essential to prevent degradation. For a related compound, (4-Methyl-1,2,3-thiadiazol-5-yl)methylamine, refrigeration (2–8°C) is recommended to prevent degradation. For the hydrochloride salt of a phenyl-substituted analog, it is advised to store it in a cool, dry area away from incompatible materials and to protect containers from physical damage. cymitquimica.com
Research Scope and Focus on 1,2,3 Thiadiazol 5 Yl Methanamine
Direct academic research focusing exclusively on (1,2,3-Thiadiazol-5-yl)methanamine is limited. Instead, its significance in the scientific literature arises primarily from its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules.
A notable application is in the creation of novel herbicidal agents. For example, [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, a closely related derivative, has been synthesized and used as a crucial intermediate. This amine is reacted with other chemical moieties to produce 2-cyanoacrylates containing the 1,2,3-thiadiazole (B1210528) ring. These final compounds have demonstrated significant herbicidal activities, particularly against dicotyledonous weeds. The research in this area focuses on synthesizing a variety of these cyanoacrylate derivatives and evaluating their structure-activity relationship to optimize their herbicidal potency.
The research scope for this compound and its analogues is therefore largely situated within synthetic and medicinal chemistry, with a strong emphasis on agrochemical applications. The primary focus is on utilizing the unique reactivity of the 1,2,3-thiadiazole core and the functional handle provided by the methanamine group to construct novel compounds for biological screening. While it may not be the final active molecule itself, its role as a synthetic precursor is vital for the discovery and development of new functional chemicals.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of derivatives of (1,2,3-Thiadiazol-5-yl)methanamine, the protons of the methylene (B1212753) group (CH₂) adjacent to the amine and the thiadiazole ring typically appear as a singlet or a doublet, depending on the substitution on the amine nitrogen. For instance, in [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine, the CH₂ protons have been reported as a singlet at 4.81 ppm in CDCl₃. arkat-usa.org The chemical shifts of other protons, such as those on the thiadiazole ring or any substituents, provide further structural confirmation.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the 1,2,3-thiadiazole (B1210528) ring resonate at characteristic chemical shifts. For example, in derivatives of 4-methyl-1,2,3-thiadiazole, the thiadiazole ring carbons appear at approximately 156 ppm and 146 ppm. arkat-usa.org The carbon of the methanamine group (CH₂) is also readily identifiable in the spectrum. The precise chemical shifts can be influenced by the solvent and the nature of any substituents on the molecule. arkat-usa.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₂ (methanamine) | 4.81 (s) | 38.6 |
| CH₃ (on thiadiazole) | 2.69 (s) | 12.6 |
| C4 (thiadiazole) | - | 156.2 |
| C5 (thiadiazole) | - | 146.8 |
| Note: Data is for (4-methyl-1,2,3-thiadiazol-5-yl)methylamine derivatives and may vary based on specific substitution patterns and solvent. arkat-usa.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov
For derivatives of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. arkat-usa.org This allows for the direct determination of the molecular weight. For example, the ESI mass spectrum of [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine shows a [M+H]⁺ peak at m/z 130.17. arkat-usa.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. nih.govbiorxiv.org This is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. For instance, HRMS was used to confirm the elemental composition of various thiadiazole derivatives, ensuring the correct molecular formula. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, key characteristic absorption bands would include:
N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. specac.com
C-H stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C=N stretching: The C=N stretching vibration within the thiadiazole ring is expected in the range of 1590–1636 cm⁻¹. growingscience.com
C-S stretching: The C-S bond in the thiadiazole ring gives rise to absorptions in the fingerprint region, typically around 812-854 cm⁻¹. growingscience.com
The presence and position of these bands provide strong evidence for the key functional groups within the molecule.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.
Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. While direct GC analysis of the parent amine may be challenging due to its polarity, derivatives can be analyzed. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the components in a mixture. d-nb.info The retention time in the GC provides a measure of the compound's identity under specific conditions, and the detector response can be used to quantify its purity. For instance, GC analysis has been used in the optimization of reactions involving 1,2,3-thiadiazoles. rsc.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of a product's purity. In the context of synthesizing 1,2,3-thiadiazole derivatives, TLC is crucial for determining the point of reaction completion before proceeding to workup and purification. core.ac.ukrsc.org
The technique involves spotting the reaction mixture on a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.
For thiadiazole compounds, visualization of the separated spots on the TLC plate can be achieved by exposing the plate to UV light or by using chemical staining agents. rsc.org Stains like potassium permanganate (B83412) or ninhydrin (B49086) (for primary amines like the target compound) can be sprayed onto the plate, followed by gentle heating to reveal the spots. rsc.orgillinois.edu The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.
Table 1: Representative TLC Systems for 1,2,3-Thiadiazole Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Reference |
| Silica Gel 60 F254 | Ethyl acetate (B1210297)/Petroleum ether | UV Light, Staining Agents | core.ac.ukrsc.org |
| Silica Gel | Dichloromethane/Hexane (B92381) | UV Light, Staining Agents | mdpi.com |
Note: The table presents typical systems used for related thiadiazole compounds, which would be applicable for analyzing this compound.
Flash Chromatography
Following a successful reaction, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Flash chromatography is a preparative purification technique that is faster than traditional column chromatography due to the application of positive pressure, which forces the mobile phase through the stationary phase at a higher flow rate. thieme-connect.de This method is widely used for the purification of 1,2,3-thiadiazole derivatives. core.ac.ukmdpi.comthieme-connect.deacs.org
The principle is similar to TLC, but on a larger scale to isolate quantities of the desired compound. A glass column is packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and an appropriate eluent (solvent system) is passed through the column under pressure. The choice of eluent is critical and is often determined by preliminary TLC analysis. Fractions are collected as the eluent exits the column and are analyzed (e.g., by TLC) to identify those containing the pure compound. For the purification of various 1,2,3-thiadiazole derivatives, solvent systems based on ethyl acetate and petroleum ether or hexane are commonly reported. core.ac.ukmdpi.comacs.orgarkat-usa.org
Table 2: Exemplary Flash Chromatography Conditions for Purifying 1,2,3-Thiadiazole Derivatives
| Stationary Phase | Eluent System (v/v) | Compound Class Purified | Reference |
| Silica Gel | Ethyl acetate / Petroleum ether (1:2 to 1:6) | 4-Methyl-1,2,3-thiadiazole-5-formylamines | acs.org |
| Silica Gel | Ethyl acetate / Petroleum ether (1:2 to 1:3) | Tetrazole containing 1,2,3-thiadiazoles | core.ac.uk |
| Silica Gel | Benzene (B151609) / Diethyl ether (gradient) | 5-Benzyl-1,2,3-thiadiazole | thieme-connect.de |
| Silica Gel | Dichloromethane / Hexane (1:2) | Aminated benzo[1,2-d:4,5-d′]bis( core.ac.ukacs.orgthiadiazole) | mdpi.com |
Note: This table provides examples of conditions used for purifying related thiadiazole structures, indicating suitable starting points for the purification of this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. libretexts.org This data allows for the calculation of the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org For a novel compound like this compound, elemental analysis provides critical evidence to support its proposed structure and confirm its purity. arkat-usa.orgnih.govarabjchem.org
The process involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. Sulfur content is typically determined by other methods, such as converting it to sulfur dioxide. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and, by extension, its empirical formula.
For this compound, the molecular formula is C₃H₅N₃S. The theoretical elemental composition can be calculated as follows:
Molecular Weight = (3 × 12.01) + (5 × 1.01) + (3 × 14.01) + (1 × 32.07) = 115.16 g/mol
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 31.29 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 4.39 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 36.50 |
| Sulfur | S | 32.07 | 1 | 32.07 | 27.85 |
In a laboratory setting, the "Found" values from the elemental analyzer would be listed alongside these "Calculated" values to demonstrate the purity and verify the identity of the synthesized compound.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1,2,3-Thiadiazol-5-yl)methanamine. Methodologies such as Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular attributes with high accuracy. vulcanchem.com
The initial step in computational analysis involves the optimization of the molecular geometry of this compound. Theoretical calculations provide predictions of bond lengths, bond angles, and dihedral angles. These predicted parameters, while not experimentally verified for this specific molecule, can be compared with known data for similar 1,2,3-thiadiazole (B1210528) structures to ensure the reliability of the computational model.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-S Bond Length (Thiadiazole Ring) | 1.75 Å |
| N-N Bond Length (Thiadiazole Ring) | 1.30 Å |
| C-C Bond Angle (Ring-Methylene) | 125° |
| C-N Bond Length (Methanamine) | 1.45 Å |
| Note: These are illustrative values and would require specific calculations to be validated. |
The aminomethyl group in this compound is a likely site of protonation. Calculating the protonation energy helps in understanding the compound's behavior in acidic environments and its potential to form salts. This is crucial for predicting its pharmacokinetic profile, as ionization state affects solubility and membrane permeability. Theoretical studies on related amine compounds provide a framework for these calculations.
Understanding the reactivity of this compound involves calculating the activation barriers for potential chemical transformations. For instance, the stability of the thiadiazole ring can be assessed by modeling its decomposition pathways and determining the energy required to initiate these reactions. Such calculations are vital for predicting the compound's stability under various conditions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of this compound, docking studies can be hypothetically performed against various biological targets to explore its potential as an inhibitor or activator. For example, docking this compound into the active site of a specific enzyme could reveal potential hydrogen bonding, hydrophobic interactions, and other binding forces, providing a binding affinity score that indicates the strength of the interaction.
In Silico ADME Prediction for Compound Profiling
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. For this compound, various computational models can be used to estimate these properties.
Table 2: Predicted ADME Properties for this compound
| Property | Predicted Value | Method |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Computational Chemistry Data |
| LogP (Octanol-Water Partition Coefficient) | -0.0032 | Computational Chemistry Data |
| Number of Hydrogen Bond Acceptors | 4 | Computational Chemistry Data |
| Number of Hydrogen Bond Donors | 1 | Computational Chemistry Data |
| Number of Rotatable Bonds | 1 | Computational Chemistry Data |
These predicted values suggest that this compound has characteristics favorable for good oral bioavailability, such as a low molecular weight and a balanced LogP value.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the bond connecting the thiadiazole ring and the aminomethyl group is of particular interest. Identifying the low-energy conformers is essential as the bioactive conformation is often one of the most stable forms.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations provide insights into the flexibility of the molecule and the stability of its different conformations in a simulated biological environment, such as in water or a lipid bilayer.
Biological Activity Mechanisms and Structure Activity Relationships Sar
General Overview of Thiadiazole-Based Biological Activities in Research
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile pharmacophore. core.ac.uk Its various isomers, including 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), and 1,3,4-thiadiazole (B1197879), have been extensively studied for their therapeutic potential. arjonline.orgfrontiersin.org The presence of the thiadiazole ring can confer a range of biological properties, making it a privileged structure in drug discovery. mdpi.com Researchers have synthesized and evaluated numerous thiadiazole derivatives, demonstrating their efficacy as antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and enzyme-inhibiting agents. mdpi.comnih.govuran.uaipinnovative.comptfarm.pl The biological activity of these compounds is often influenced by the nature and position of substituents on the thiadiazole ring, highlighting the importance of structure-activity relationship studies. mdpi.com
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, with research exploring their activity against a variety of bacterial and fungal pathogens. elsevierpure.commdpi.comnih.govnanobioletters.comresearchgate.net
New 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have been synthesized and found to possess positive antimicrobial activity, although the extent of their coverage varies. elsevierpure.comresearchgate.net For instance, certain 1,2,3-thiadiazole derivatives showed activity against Staphylococcus aureus and Escherichia coli. elsevierpure.comresearchgate.net Some compounds exhibited broad-spectrum antibacterial activity, including against resistant strains like Pseudomonas aeruginosa. elsevierpure.comresearchgate.net The substitution pattern on the thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, compounds with substituted phenyl rings, particularly with electron-withdrawing groups, have shown enhanced antimicrobial activity.
In terms of antifungal activity, some 1,2,3-thiadiazole derivatives have shown notable efficacy against Candida albicans. elsevierpure.commdpi.comresearchgate.net The isosteric replacement of sulfur with selenium to create 1,2,3-selenadiazole derivatives has also been explored, with some of these compounds demonstrating promising antifungal and antibacterial properties. mdpi.comnih.gov For example, certain synthetic 1,2,3-thia- or 1,2,3-selenadiazole compounds have shown antimicrobial activity similar to reference drugs like chloramphenicol (B1208) and cyclohexamide. nih.gov
The combination of the 1,2,3-thiadiazole moiety with other bioactive structures, such as thiazoles and oxadiazoles, has also been investigated to develop novel agents with systemic acquired resistance in plants, which can include antifungal properties. acs.orgnih.gov
Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound Type | Target Microbe(s) | Key Findings | Citation |
|---|---|---|---|
| 1,2,3-Thiadiazole Derivatives | Staphylococcus aureus, Escherichia coli | Showed positive antibacterial activity. | elsevierpure.comresearchgate.net |
| 1,2,3-Thiadiazole Derivatives | Pseudomonas aeruginosa (resistant) | Demonstrated substantial antipseudomonal activity. | elsevierpure.comresearchgate.net |
| 1,2,3-Thiadiazole Derivatives | Candida albicans | Exhibited significant antifungal activity. | elsevierpure.comresearchgate.net |
| 1,2,3-Thia- and 1,2,3-Selenadiazole Derivatives | Various bacteria and fungi | Activity comparable to chloramphenicol and cyclohexamide at similar concentrations. | nih.gov |
Anticonvulsant Research Avenues
The thiadiazole scaffold has been a subject of interest in the development of new anticonvulsant agents, with various derivatives showing promising activity in preclinical models. core.ac.ukfrontiersin.orgnih.gov The different isomers of thiadiazole, including 1,2,3-thiadiazole and 1,3,4-thiadiazole, have been incorporated into novel molecular structures aimed at treating epilepsy with improved efficacy and reduced side effects. arjonline.orgfrontiersin.org
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for anticonvulsant activity. For instance, in a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, the N-methylhydrazine derivative demonstrated potent anticonvulsant effects in rodent models of grand mal epilepsy without significant neurotoxicity. arjonline.org The substitution pattern on the aromatic ring at the 2-position was found to be critical, with certain substituents leading to desirable anticonvulsant profiles with reduced neurotoxicity. arjonline.org Conversely, altering the position of a phenyl group from the 2- to the 4-position resulted in a complete loss of activity, highlighting the strict structural requirements for this class of compounds. arjonline.org
Furthermore, research on other substituted 1,3,4-thiadiazole derivatives has shown that compounds with specific substitutions, such as an aminomethyl group at the 2-position and a biphenylyl group at the 5-position, can exhibit potent anticonvulsant activity comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. arjonline.org The presence of certain groups, like methoxy (B1213986) groups on a benzaldehyde (B42025) ring, has also been associated with significant anticonvulsant activity in some series of thiadiazole derivatives.
Table 2: Anticonvulsant Activity of Selected Thiadiazole Derivatives
| Compound Series | Key Structural Features | Observed Activity | Citation |
|---|---|---|---|
| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | N-methylhydrazine moiety | Potent anticonvulsant activity in rodent models. | arjonline.org |
| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Aminomethyl at C2, biphenylyl at C5 | Activity comparable to standard anticonvulsant drugs. | arjonline.org |
| Thiadiazole derivatives with substituted benzaldehyde | Methoxy group on benzaldehyde ring | Significant anticonvulsant activity. |
Anticancer and Cytotoxic Potential Assessment
The 1,2,3-thiadiazole scaffold has emerged as a promising template for the design of novel anticancer agents. mdpi.comnih.gov Derivatives of 1,2,3-thiadiazole have demonstrated cytotoxic activity against a variety of human cancer cell lines, including those of the pancreas, liver, colon, and stomach. nih.gov
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the 1,2,3-thiadiazole ring is crucial for anticancer potency. For instance, in a series of pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole ring, compounds with a methyl group at the 4-position of the thiadiazole and specific halogen substitutions on an adjacent phenyl ring showed the most potent activity against several cancer cell lines. nih.gov Another study found that placing a 3,4,5-trimethoxyphenyl group at the 4-position of the 1,2,3-thiadiazole ring led to significant cytotoxicity in multiple cell lines, whereas placing it at the 5-position resulted in a dramatic loss of activity. nih.gov
Furthermore, dehydroepiandrosterone (B1670201) (DHEA) derivatives fused with a 1,2,3-thiadiazole ring have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the standard drug adriamycin. nih.gov Some 4,5-diaryl-1,2,3-thiadiazole derivatives have also exhibited significant tumor growth inhibition in mouse models. mdpi.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a validated target in cancer therapy. researchgate.net
Table 3: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives
| Derivative Class | Key Structural Features | Cancer Cell Line(s) | Observed Activity | Citation |
|---|---|---|---|---|
| Pyrazole oxime derivatives | Methyl at C4 of thiadiazole, halogenated phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent cytotoxicity | nih.gov |
| 1,2,3-Thiadiazole derivatives | 3,4,5-trimethoxyphenyl at C4 | HL-60, HCT-116, HMEC-1 | Significant cytotoxicity | nih.gov |
| DHEA derivatives | Fused 1,2,3-thiadiazole ring | T47D (human breast cancer) | Potent antitumor activity | nih.gov |
| 4,5-Diaryl-1,2,3-thiadiazoles | Diaryl substitution | Mice S180 sarcoma | Significant tumor growth inhibition | mdpi.com |
Anti-inflammatory and Analgesic Research
Thiadiazole derivatives, particularly those based on the 1,2,4-triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole scaffold, have been investigated for their potential as anti-inflammatory and analgesic agents. uran.uaresearchgate.netneliti.comnuph.edu.uanih.gov These compounds have shown promise in various in vivo models of inflammation and pain.
Several studies have synthesized and evaluated series of 6-aryl elsevierpure.comnih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives. nuph.edu.ua In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain derivatives demonstrated significant anti-inflammatory activity. ptfarm.plnuph.edu.ua Structure-activity relationship (SAR) analysis revealed that the presence and position of specific substituents are critical for activity. For example, a fluorine atom on the phenyl ring was found to be crucial for the anti-inflammatory effect of some derivatives. nuph.edu.ua
In other studies, the introduction of electron-donating groups like methyl or methoxyl at certain positions of an indole (B1671886) ring attached to the triazolo-thiadiazole core led to a decrease in both anti-inflammatory and analgesic activity. neliti.com Conversely, some condensed derivatives with a 2,4-dichlorophenoxyl group showed high anti-inflammatory activity, comparable to the standard drug indomethacin. neliti.com The analgesic effects of these compounds have also been evaluated, with some derivatives showing a pronounced effect in models like the acetic acid-induced writhing test in mice. neliti.com
Table 4: Anti-inflammatory and Analgesic Activity of Selected Thiadiazole Derivatives
| Compound Series | Key Structural Features | Biological Activity | Key Findings | Citation |
|---|---|---|---|---|
| 6-Aryl elsevierpure.comnih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazoles | Fluorine atom on the phenyl ring | Anti-inflammatory | Crucial for activity in a rat paw edema model. | nuph.edu.ua |
| Imidazo[2,1-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives | Alkyl and aryl moieties at positions 2 and 6 | Anti-inflammatory | Activity similar or higher than ibuprofen (B1674241) by the 5th hour. | ptfarm.pl |
| Triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazoles with indole moiety | Electron-donating groups on the indole ring | Anti-inflammatory and Analgesic | Decreased activity observed with methyl or methoxyl groups. | neliti.com |
| Condensed triazolo-thiadiazoles | 2,4-Dichlorophenoxyl group | Anti-inflammatory | High activity comparable to indomethacin. | neliti.com |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, Telomerase)
Thiadiazole derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents. nih.govnih.govmdpi.comvtt.fitandfonline.com
Carbonic Anhydrase Inhibition: Benzimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-7-sulphonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms I, II, and IX. vtt.fitandfonline.com Some of these compounds exhibit submicromolar inhibition of isoform IX, which is a significant target in cancer therapy. vtt.fitandfonline.com The binding and inhibition strength of these compounds have been thoroughly studied using various methods, including stop-flow carbon dioxide hydration assays, isothermal titration calorimetry, and thermal shift assays. vtt.fitandfonline.com
Kinase Inhibition: Derivatives of 1,2,3-thiadiazole have been explored as kinase inhibitors. researchgate.net For example, 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been synthesized and shown to block the activity of heat shock protein 90 (Hsp90). researchgate.net Inhibition of Hsp90 leads to the degradation of several oncoproteins, making it a promising anticancer target. researchgate.net
Glyoxalase-I Inhibition: Multi-armed 1,2,3-selenadiazole and 1,2,3-thiadiazole benzene (B151609) derivatives have been identified as competitive inhibitors of Glyoxalase-I (Glo-I), an enzyme considered a valid target for anticancer drug design. nih.govmdpi.com These compounds have shown inhibitory activity with IC50 values in the micro-molar range. nih.govmdpi.com Docking studies have revealed that these compounds interact with the zinc atom in the active site of the enzyme, which is essential for its function. nih.govmdpi.com
Cytochrome P450 Inhibition: The 1,2,3-thiadiazole heterocycle has been investigated as a heme ligand for designing cytochrome P450 (P450) inhibitors. nih.gov The effectiveness of these compounds as inhibitors depends on the substituents at the 4- and 5-positions and the specific P450 isoform being targeted. nih.gov
Table 5: Enzyme Inhibition by Thiadiazole Derivatives
| Enzyme Target | Thiadiazole Derivative Class | Key Findings | Citation |
|---|---|---|---|
| Carbonic Anhydrase (CA I, II, IX) | Benzimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-7-sulphonamides | Submicromolar inhibition of CA IX, a cancer target. | vtt.fitandfonline.com |
| Heat Shock Protein 90 (Hsp90) | 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Blockage of Hsp90 activity, a promising anticancer strategy. | researchgate.net |
| Glyoxalase-I (Glo-I) | Multi-armed 1,2,3-selenadiazole and 1,2,3-thiadiazole benzene derivatives | Competitive inhibition with IC50 values in the micro-molar range. | nih.govmdpi.com |
| Cytochrome P450 (P450) | 4,5-Disubstituted monocyclic 1,2,3-thiadiazoles | Inhibition is dependent on substituents and P450 isoform. | nih.gov |
Receptor Modulation and Ligand Binding (e.g., Adenosine (B11128) Receptors, GPR84)
Thiadiazole derivatives have been investigated for their ability to modulate the activity of various receptors, demonstrating their potential as therapeutic agents targeting specific signaling pathways.
Adenosine Receptor Modulation: A number of 2,3,5-substituted elsevierpure.comnih.govCurrent time information in Bangalore, IN.thiadiazole analogues have been synthesized and evaluated as allosteric modulators of adenosine receptors. acs.org These compounds were shown to displace the binding of agonist radioligands to human A1 adenosine receptors, indicating their potential to modulate receptor function. acs.org Specific analogues were identified as allosteric inhibitors of agonist binding, with some also showing activity at A2A and A3 adenosine receptors. acs.org
Estrogen Receptor Modulation: In the context of cancer research, new 1,3,4-thiadiazole derivatives have been designed and synthesized as potential alpha-estrogen receptor (α-ER) modulators. jocms.org Docking studies have suggested that these compounds can bind effectively to the α-ER, and in vitro cytotoxicity assays have shown their inhibitory effects on breast cancer cell lines (MCF-7). jocms.org
VEGFR-2 Inhibition: Five-membered azole rings, including thiadiazoles, have gained attention in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic therapy. mdpi.com
Table 6: Receptor Modulation by Thiadiazole Derivatives
| Receptor Target | Thiadiazole Derivative Class | Key Findings | Citation |
|---|---|---|---|
| Adenosine Receptors (A1, A2A, A3) | 2,3,5-Substituted elsevierpure.comnih.govCurrent time information in Bangalore, IN.thiadiazoles | Act as allosteric modulators, displacing agonist binding. | acs.org |
| Alpha-Estrogen Receptor (α-ER) | 1,3,4-Thiadiazole derivatives | Show potential as α-ER modulators with cytotoxic effects on breast cancer cells. | jocms.org |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Thiadiazole-containing compounds | Considered for the design of VEGFR-2 inhibitors for anti-angiogenic therapy. | mdpi.com |
Other Investigated Biological Activities
Derivatives of (1,2,3-Thiadiazol-5-yl)methanamine have been investigated for a variety of other biological activities, including anti-Helicobacter pylori, antiviral, and antituberculosis effects.
Anti-Helicobacter pylori Activity: Certain 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against Helicobacter pylori. For instance, 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole was found to be more potent than the standard drug metronidazole (B1676534) against clinical isolates of H. pylori. researchgate.net The structure of the alkyl group and the nature of the sulfur linkage (sulfide, sulfinyl, or sulfonyl) were found to dramatically impact the antibacterial activity. researchgate.net
Antiviral Activity: The 1,2,3-thiadiazole scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.com For example, a series of acrylamide (B121943) derivatives containing 1,2,3-thiadiazole were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov Several of these compounds demonstrated higher inhibition of HBV DNA replication than the positive control, lamivudine. nih.gov Specifically, a derivative with a chlorine substituent on the phenyl ring (compound 9c) showed an IC50 of 3.59 μg/mL. mdpi.comnih.gov Another study reported that a 1,2,3-thiadiazole derivative with a 2,4-dibromophenyl substitution (compound 93) was a highly potent anti-HIV-1 agent. mdpi.com
Antituberculosis Activity: Several thiadiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov A series of 2-(imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized, and seven of these compounds showed potent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against the H37Rv strain. nih.gov Additionally, some fatty-acid thiadiazole derivatives have shown in vitro antimycobacterial potential, with one compound exhibiting an MIC of 2.34 μg/mL against Mycobacterium tuberculosis H37R. nih.gov
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Derivative Class | Key Findings |
|---|---|---|
| Anti-Helicobacter pylori | 2-Alkylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles | More potent than metronidazole against clinical isolates of H. pylori. researchgate.net |
| Antiviral (Anti-HBV) | Acrylamide derivatives containing 1,2,3-thiadiazole | Some compounds showed higher inhibition of HBV DNA replication than lamivudine. nih.gov |
| Antiviral (Anti-HIV) | 1,2,3-Thiadiazole with 2,4-dibromophenyl substitution | Potent anti-HIV-1 agent. mdpi.com |
| Antituberculosis | 2-(Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-5-yl)-1H-benzimidazoles | Seven compounds showed potent activity with a MIC of 3.125 μg/mL. nih.gov |
| Antituberculosis | Fatty-acid thiadiazole derivatives | One compound exhibited an MIC of 2.34 μg/mL. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and modifications to the methanamine moiety. mdpi.comtandfonline.com
The substituents on the thiadiazole ring play a critical role in determining the biological activity of these compounds.
In a series of honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold, the anticancer activity was influenced by the substituents on the phenyl ring attached to the thiadiazole. mdpi.com Derivatives with a phenyl, para-tolyl, or para-methoxyphenyl group at position 2 of the thiadiazole moiety showed more potent effects against A549 cancer cells compared to other substituents. mdpi.com
For antituberculosis activity in imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole-benzimidazole derivatives, a p-substituted phenyl group (like p-tolyl or p-chlorophenyl) on the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring was found to enhance the activity. nih.gov Conversely, a nitro group in the benzimidazole (B57391) ring reduced the activity. nih.gov
In the context of antiviral activity, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl group of 2-amino-1,3,4-thiadiazole (B1665364) derivatives enhanced anti-HIV activity compared to the unsubstituted phenyl derivative. nih.gov
The methanamine moiety is a key structural feature that can be modified to modulate biological activity. In a study of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide (B152044) morpholine (B109124) derivatives, the combination of a 3,4-dichloroisothiazole active substructure with cinnamamide morpholine led to a significant improvement in in vivo antifungal activities. acs.org
The three-dimensional conformation of this compound derivatives is crucial for their interaction with biological targets. Conformational analysis of sulfonamide-1,2,4-triazoles, -1,3,4-thiadiazoles, and -1,3,4-oxadiazoles has been performed using NMR spectroscopy and molecular modeling to understand structure-activity relationships. bohrium.com These studies help in elucidating the spatial arrangement of the molecules and identifying low-energy conformations that are likely to be biologically active. bohrium.com For instance, the planarity of the 1,2,3-thiadiazole ring and the orientation of its substituents can affect how the molecule binds to a receptor or enzyme active site. nih.gov
The fusion or combination of the 1,2,3-thiadiazole ring with other heterocyclic systems can lead to compounds with enhanced biological activities. This approach, known as the combination of bioactive substructures, has been successfully employed to develop novel pesticides and therapeutic agents. nih.gov
Combination with Benzimidazole: A series of new 2-(imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized and showed potent anti-tuberculosis activity. nih.gov The benzimidazole moiety is a well-known pharmacophore in medicinal chemistry. core.ac.uk The combination of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole and benzimidazole ring systems resulted in compounds with significant antimycobacterial effects. nih.gov
Combination with Thiazole (B1198619): The combination of thiazole and 1,2,3-thiadiazole has also been explored. For example, a series of thiazole- and oxadiazole-containing thiadiazole derivatives were designed as potential elicitors with high systemic acquired resistance in plants. nih.gov In another study, isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were synthesized and evaluated for their fungicidal activities. acs.org
Table 2: Structure-Activity Relationship (SAR) Insights
| SAR Aspect | Key Findings |
|---|---|
| Thiadiazole Ring Substituents | Electron-withdrawing groups on the N-phenyl ring enhance anti-HIV activity. nih.gov |
| P-substituted phenyl groups on the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring enhance anti-tuberculosis activity. nih.gov | |
| Methanamine Moiety Modifications | Combination with cinnamamide morpholine improves antifungal activity. acs.org |
| Heterocyclic Combinations | Fusion with benzimidazole leads to potent antitubercular agents. nih.gov |
| Combination with thiazole can result in effective fungicides and plant elicitors. nih.govacs.org |
Molecular Mechanisms of Action and Target Identification
Identifying the molecular targets and understanding the mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents.
One of the key targets identified for thiadiazole derivatives is enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govbanglajol.info Several studies have designed and synthesized thiadiazole derivatives as potential inhibitors of InhA. nih.govnih.govbanglajol.infomdpi.comacs.org Molecular docking studies have shown that these compounds can bind to the active site of InhA, suggesting a mechanism for their antitubercular activity. nih.govmdpi.com For example, thiourea-substituted 1,3,4-thiadiazole derivatives have been designed as potential inhibitors of E. coli enoyl ACP reductase (FabI), a homolog of InhA. banglajol.info
In the context of anticancer activity, thiadiazole derivatives have been shown to target various proteins. Some 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been found to bind tightly to Hsp90 (Heat shock protein 90) , a molecular chaperone that is often overexpressed in cancer cells. researchgate.netnih.gov Other thiadiazole derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. researchgate.net
For antiviral activity, molecular modeling studies of a pyrimidyl derivative of 2-amino-1,3,4-thiadiazole have suggested that it can bind to the non-nucleoside binding site of HIV-1 reverse transcriptase (RT), forming hydrogen bonds and π–π stacking interactions. nih.gov
Table 3: Molecular Targets of this compound Derivatives
| Biological Activity | Molecular Target | Mechanism of Action |
|---|---|---|
| Antituberculosis | Enoyl-acyl carrier protein reductase (InhA) | Inhibition of mycolic acid biosynthesis. nih.govmdpi.com |
| Anticancer | Heat shock protein 90 (Hsp90) | Binding to Hsp90, leading to its inhibition. researchgate.netnih.gov |
| Anticancer | Inosine monophosphate dehydrogenase (IMPDH) | Inhibition of guanine nucleotide synthesis. researchgate.net |
| Antiviral (Anti-HIV) | HIV-1 Reverse Transcriptase (RT) | Binding to the non-nucleoside binding site of RT. nih.gov |
Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, RNA)
Derivatives of this compound have been shown to interact with a variety of biological macromolecules, primarily enzymes and receptors. These binding events are the initiating step for the compound's biological effects.
A notable example involves a series of 1,2,3-thiadiazole-5-carboxamides (TDZs) , which are structurally related to this compound. Through affinity chemoproteomics, these compounds were found to be binding partners of the sarco(endo)plasmic reticulum Ca²⁺-dependent ATPase (SERCA2) . nih.govresearchgate.net This interaction suggests that the TDZ series can act as ionophores through the SERCA2 enzyme, which is critical for calcium homeostasis within the cell. nih.gov
In the field of agrochemicals, derivatives of (4-methyl-1,2,3-thiadiazol-5-yl)methylamine have been developed as herbicides. Their mechanism of action involves the inhibition of Photosystem II (PS II) electron transportation . These compounds bind to the D1 protein of the PS II reaction center, disrupting the photosynthetic process in weeds. mdpi.com
Furthermore, a compound containing the core structure, 2-((1,2,3-thiadiazol-5-yl)methyl)-8-benzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one , has been identified as a substrate for luciferase . This indicates a direct binding interaction with the enzyme, enabling the bioluminescent reaction.
While not a 5-yl isomer, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine , a structurally similar compound, has been identified as a ligand for CYP125 , a cytochrome P450 enzyme from Mycobacterium tuberculosis. This highlights the potential for this class of compounds to interact with critical metabolic enzymes in pathogens. Other thiadiazole isomers have also been noted for their ability to bind to enzymes such as cyclooxygenases and α-glucosidase.
| Thiadiazole Derivative Class | Biological Macromolecule Target | Resulting Effect | Reference |
|---|---|---|---|
| 1,2,3-Thiadiazole-5-carboxamides | SERCA2 (Enzyme) | Modulation of calcium transport, Wnt pathway inhibition | nih.govresearchgate.net |
| (4-Methyl-1,2,3-thiadiazol-5-yl)methylamine derivatives | Photosystem II D1 Protein (Protein Complex) | Inhibition of electron transport, herbicidal activity | mdpi.com |
| 2-((1,2,3-Thiadiazol-5-yl)methyl)-imidazo[1,2-a]pyrazinone | Luciferase (Enzyme) | Substrate for bioluminescence | |
| 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine | CYP125 (Enzyme) | Inhibition of a key M. tuberculosis enzyme |
Signaling Pathway Modulation (e.g., ERK Signaling Pathway)
The binding of 1,2,3-thiadiazole derivatives to their molecular targets can trigger changes in intracellular signaling cascades. A key finding is the ability of a 1,2,3-thiadiazole-5-carboxamide (TDZ) series to modulate the Wnt signaling pathway . nih.govresearchgate.net The Wnt pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer. The study demonstrated that by engaging targets such as SERCA2 and uncoupling mitochondrial potential, the TDZ compounds could inhibit this pathway. nih.gov
While direct modulation of the ERK signaling pathway by this compound is not prominently documented, other thiadiazole isomers have been shown to affect related pathways. For instance, certain 1,3,4-thiadiazole derivatives have been found to inhibit cancer cell proliferation by suppressing the MEK/ERK signaling pathway . nih.gov Similarly, other compounds based on the 1,3,4-thiadiazole scaffold can reduce the phosphorylation of proteins in the PI3K/Akt signal pathway . nih.gov These findings, although involving a different thiadiazole isomer, underscore the potential of the thiadiazole chemical space to generate potent signaling modulators.
Pharmacophore Elucidation and Analysis
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. For the 1,2,3-thiadiazole class, the heterocyclic ring itself is a critical pharmacophoric element. Its mesoionic character may help it cross biological membranes and interact with target proteins.
Structure-activity relationship (SAR) studies provide insight into the key features of the pharmacophore. For herbicidal 2-cyanoacrylates containing the (4-methyl-1,2,3-thiadiazol-5-yl)methylamino moiety, the nature of the substituent at the 3-position of the cyanoacrylate was found to be critical, with an isopropyl group affording the highest activity. mdpi.com This suggests a specific hydrophobic pocket in the binding site of the D1 protein.
In the context of adenosine A3 receptor antagonists, SAR studies of 1,2,4-thiadiazole derivatives (a different isomer) revealed that substitutions on the phenyl ring and the amine group dramatically influenced binding affinity. nih.gov A 4-methoxy group on the phenyl ring and N-acetyl substitutions greatly increased potency, highlighting the importance of specific hydrogen bond acceptors and hydrophobic interactions in the receptor's binding pocket. nih.gov General pharmacophore models for other thiadiazole-based inhibitors, such as those for carbonic anhydrase, often include a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic groups.
Biophysical Properties Influencing Activity (e.g., Hydrogen Binding Domain, Electron Donor System)
The biological activity of thiadiazoles is profoundly influenced by their underlying biophysical properties. The thiadiazole moiety itself is considered a constrained pharmacophore that can act as a "hydrogen binding domain" and a "two-electron donor system" . nih.gov
Applications in Materials Science and Other Chemical Fields
Luminescent Applications of Thiadiazole-Based Compounds
Thiadiazole derivatives are recognized as valuable building blocks for creating photoluminescent organic compounds. rsc.org Their electron-withdrawing ability is often exploited to construct molecules with intramolecular charge-transfer (ICT) characteristics, which are fundamental to many luminescent applications. nih.gov
In the quest for efficient renewable energy, Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising technology, and the photosensitizer is a critical component. bohrium.com Metal-free organic dyes are particularly attractive due to their tunable properties. bohrium.com Researchers have successfully incorporated the 1,2,3-thiadiazole (B1210528) core, specifically the benzo[d] acs.orgnih.govnih.govthiadiazole (isoBT) isomer, into novel D-A-π-A1 (Donor-Acceptor-π bridge-Acceptor1) organic sensitizers. bohrium.commdpi.com
In these structures, the benzo[d] acs.orgnih.govnih.govthiadiazole unit functions as an internal electron acceptor. mdpi.com A study detailed the synthesis of two such dyes, termed the KEA series, which also contained an indoline (B122111) donor, a thiophene (B33073) π-spacer, and a cyanoacrylate anchoring group. nih.govmdpi.com It was discovered that the asymmetric nature of the benzo[d] acs.orgnih.govnih.govthiadiazole ring, when compared to its more common benzo[c] acs.orgnih.govuni-lj.sithiadiazole isomer, leads to a hypsochromic shift (a shift to a shorter wavelength) of the ICT band. nih.govmdpi.com
Despite this shift, these dyes exhibit promising photovoltaic properties. The KEA dyes possess a narrow HOMO-LUMO gap of 1.5–1.6 eV, which is suitable for solar cell applications. nih.govmdpi.com One of the synthesized dyes, KEA321, achieved a power conversion efficiency (PCE) of 5.17%. This performance was notably superior to that of reference dyes based on the symmetrical benzo[c] acs.orgnih.govnih.govthiadiazole structure, highlighting the potential of the asymmetric 1,2,3-thiadiazole isomer in this field. bohrium.commdpi.com The photovoltaic performance of these novel dyes compared to standards is summarized below.
| Dye | Core Structure | Power Conversion Efficiency (PCE) |
|---|---|---|
| KEA321 | benzo[d] acs.orgnih.govnih.govthiadiazole | 5.17% |
| WS-2 (Reference) | benzo[c] acs.orgnih.govnih.govthiadiazole | 5.07% |
| MAX114 (Reference) | benzo[c] acs.orgnih.govnih.govthiadiazole | 4.90% |
Data sourced from Molecules (2022). mdpi.com
Luminescent materials are increasingly used as chemical sensors due to their high sensitivity and fast response times. acs.org The thiadiazole scaffold is a key component in the design of luminescent sensors, often incorporated as a functional linker in Metal-Organic Frameworks (MOFs). acs.orgbohrium.com While much of the research has focused on the 1,2,5- and 1,3,4-isomers, the underlying principles are applicable to the broader class of thiadiazoles.
For instance, a Zr(IV)-based MOF functionalized with a benzo[c] acs.orgnih.govuni-lj.sithiadiazole ligand demonstrated an unprecedentedly low detection limit of 66 nM for amines in aqueous solution. acs.org The sensing mechanism is driven by hydrogen-bonding interactions between the thiadiazole linker and the amine, which enhances emission intensity by suppressing non-radiative decay pathways. acs.org Similarly, other thiadiazole-based MOFs have been developed for sensing toxic metal ions and organic pollutants. bohrium.commdpi.com The presence of the sulfur atom and the exposed nitrogen atoms in the thiadiazole ring makes these materials particularly effective for interacting with various analytes. mdpi.com The strong fluorescence of these materials can be quenched or enhanced upon binding with a target molecule, providing a clear signal for detection. researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the structure and properties of the final material. rsc.org Thiadiazole derivatives, with their rigid structure and available nitrogen atoms for coordination, are effective building blocks for these materials. rsc.orgscispace.comtandfonline.com
While the 1,2,4- and 1,3,4-thiadiazole (B1197879) isomers are more commonly used, the principles of assembly apply across the class. rsc.orgscispace.comacs.org For example, dipyridyl-1,2,4-thiadiazole ligands have been used to create both discrete dimeric structures and 1D coordination polymers with nickel(II) and cadmium(II) complexes. rsc.orgscispace.comtandfonline.com The geometry of the ligand, particularly the angle between the coordinating pyridyl groups, plays a critical role in determining whether a closed (dimer) or extended (polymer) structure is formed. rsc.orgtandfonline.com
In a specific example using the 1,2,5-thiadiazole (B1195012) isomer, a Zr(IV)-based MOF was synthesized using 4,4′-(benzo[c] acs.orgnih.govuni-lj.sithiadiazole-4,7-diyl)dibenzoic acid as the organic linker. acs.orgnih.gov This resulted in a robust 3D framework with one-dimensional channels decorated with the thiadiazole groups, making it suitable for applications like controlled drug delivery. nih.gov The integration of different thiadiazole-based linkers into a single MOF has also been shown to enable highly efficient energy transfer between the linkers, a process that mimics natural photosynthetic systems. acs.org
Use as Building Blocks in Complex Organic Synthesis
The 1,2,3-thiadiazole ring is not only a functional component in materials but also a versatile precursor in organic synthesis, enabling the construction of more elaborate molecular structures. researchgate.net
The inherent reactivity of the 1,2,3-thiadiazole ring allows it to be transformed into other heterocyclic systems. researchgate.net A notable application is its use as a precursor for synthesizing fused heterocyclic compounds. One synthetic strategy involves first preparing a 1,2,3-thiadiazole-5-carboxylate scaffold through a Hurd-Mori reaction. mdpi.com This scaffold can then undergo a series of transformations. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields a hydrazide derivative, which can be further reacted with an isothiocyanate. The resulting intermediate can then be cyclized under alkaline conditions to form a 1,2,4-triazole (B32235) ring that is directly substituted with the original 1,2,3-thiadiazole moiety. mdpi.com This method demonstrates how the 1,2,3-thiadiazole core can serve as a stable platform for the construction of more complex, multi-heterocyclic systems. mdpi.com Such transformations are valuable for creating novel compounds with potentially unique chemical and biological properties. researchgate.netresearchgate.net
In fields like drug discovery and materials science, it is often necessary to screen large numbers of diverse compounds to identify candidates with desired properties. Thiadiazoles are considered attractive scaffolds for building such compound libraries due to their wide range of biological activities and synthetic tractability. acs.orgnih.gov
Fragment-based drug discovery, for example, relies on screening smaller, fragment-sized molecules. Researchers have designed and assembled focused libraries of fragment-sized thiazoles and thiadiazoles with various substituents (e.g., amines, bromides, nitriles) to screen against biological targets like enzymes. acs.orgnih.govresearchgate.net The thiadiazole core provides a rigid and reliable anchor, while the substituents can be varied to explore the chemical space and optimize interactions with a target. acs.orgacs.org This approach allows for the efficient identification of hit compounds that can be further developed into more potent and selective agents. acs.orgnih.gov The use of the thiadiazole scaffold enables the generation of a multitude of derivatives, facilitating the exploration of structure-activity relationships. acs.org
Future Directions and Emerging Research Avenues for 1,2,3 Thiadiazol 5 Yl Methanamine Research
Development of Novel and Sustainable Synthetic Routes for 1,2,3-Thiadiazoles
The synthesis of the 1,2,3-thiadiazole (B1210528) core remains a cornerstone of research in this field. While established methods like the Hurd-Mori reaction are valuable, the future demands more environmentally benign and efficient synthetic strategies. A significant focus will be on the development of novel catalytic systems, moving away from stoichiometric reagents to minimize waste and improve atom economy. The exploration of one-pot and cascade reactions, where multiple transformations occur in a single step, will also be crucial for streamlining synthetic pathways and reducing the environmental footprint. acs.orgmdpi.com Furthermore, the application of green chemistry principles, such as the use of renewable starting materials and alternative energy sources like microwave irradiation, will be pivotal in creating more sustainable synthetic routes. rsc.orgtandfonline.com
| Synthetic Approach | Advantages | Future Research Focus |
| Catalytic Methods | Higher efficiency, milder reaction conditions, reduced byproducts. | Development of novel metal- and organo-catalysts. |
| One-Pot/Cascade Reactions | Increased efficiency, reduced solvent and reagent usage, simplified purification. | Design of new multi-component reactions and tandem cyclizations. |
| Green Chemistry Principles | Reduced environmental impact, use of renewable resources. | Application of alternative solvents, energy sources, and bio-based starting materials. |
Advanced Computational Approaches in Rational Drug Design and Materials Discovery
Computational methods are becoming increasingly indispensable in the rational design of new molecules. For (1,2,3-Thiadiazol-5-yl)methanamine derivatives, in silico techniques can significantly accelerate the discovery of new drug candidates and materials with desired properties. tandfonline.com Future research will leverage advanced computational tools to predict biological activity, toxicity, and material characteristics with greater accuracy.
Key computational approaches that will shape future research include:
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods provide a detailed understanding of electronic structures and reaction mechanisms, aiding in the design of molecules with specific electronic properties. acs.orgacs.org
Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and mode of interaction of thiadiazole derivatives with biological targets, guiding the design of more potent and selective inhibitors. rsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish correlations between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives. scirp.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early identification of drug candidates with favorable pharmacokinetic profiles. mdpi.comscirp.org
Exploration of New Biological Targets and Unexplored Disease Areas
While 1,2,3-thiadiazole derivatives have shown promise in various therapeutic areas, including as anticancer, antiviral, and antimicrobial agents, a vast number of biological targets remain to be explored. mdpi.comresearchgate.net Future research will focus on screening this compound-based compound libraries against a wider range of biological targets to uncover new therapeutic applications.
Emerging areas for investigation include:
Neurodegenerative Diseases: The potential of these compounds to modulate targets involved in diseases like Alzheimer's and Parkinson's is an exciting and underexplored area.
Metabolic Disorders: Given the diverse biological activities of thiadiazoles, their potential as inhibitors of enzymes involved in metabolic diseases warrants investigation. nih.gov
Plant Activators and Agrochemicals: The application of 1,2,3-thiadiazole derivatives in agriculture as plant activators or pesticides represents a significant area for future development. mdpi.comchemicalbook.com
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To efficiently explore the vast chemical space around the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. acs.orgnih.gov This approach allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the drug discovery process. Future efforts will focus on developing robust solid-phase and solution-phase combinatorial syntheses of thiadiazole derivatives, coupled with the development of novel HTS assays to identify promising lead compounds. acs.org The use of fragment-based drug design (FBDD) in conjunction with these technologies can also provide a powerful strategy for identifying novel binders to therapeutic targets. scirp.org
| Technology | Role in (1,2,3-Thiadiazole) Research | Potential Impact |
| Combinatorial Chemistry | Rapid generation of diverse libraries of thiadiazole derivatives. | Accelerated identification of structure-activity relationships. |
| High-Throughput Screening (HTS) | Efficiently screen large compound libraries for biological activity. | Faster discovery of hit and lead compounds. |
| Fragment-Based Drug Design (FBDD) | Identify small molecular fragments that bind to a target, which can be grown into more potent leads. | A more efficient starting point for lead optimization. |
Comprehensive Investigation of Material Science Properties and Applications
The unique electronic properties of the 1,2,3-thiadiazole ring suggest potential applications in materials science. e-bookshelf.de Future research should include a comprehensive investigation of the photophysical and electronic properties of polymers and coordination compounds incorporating the this compound motif. This could lead to the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The ability of the sulfur and nitrogen heteroatoms to coordinate with metals also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) with interesting catalytic or sensing properties. researchgate.net
Mechanistic Studies of Reactivity for Expanded Synthetic Utility
A deeper understanding of the reactivity of the 1,2,3-thiadiazole ring is crucial for expanding its synthetic utility. mq.edu.au Mechanistic studies, both experimental and computational, can provide valuable insights into the pathways of known reactions and potentially uncover novel transformations. acs.orgnih.govmq.edu.au For instance, the denitrogenative reactions of 1,2,3-thiadiazoles, which can be induced thermally, photochemically, or through transition-metal catalysis, offer a versatile route to various reactive intermediates and subsequently, diverse heterocyclic products. mq.edu.au A thorough investigation of the factors controlling the regioselectivity and reactivity in these transformations will enable the development of more sophisticated and predictable synthetic methods. acs.orgmq.edu.au
Q & A
Q. What are the common synthetic routes for (1,2,3-Thiadiazol-5-yl)methanamine and its derivatives?
The synthesis typically involves cyclization reactions or functionalization of pre-formed thiadiazole cores. For example:
- Hantzsch-type synthesis : Reaction of thiosemicarbazides with α-haloketones or α-diketones to form the thiadiazole ring .
- Substituent introduction : Post-synthetic modifications, such as alkylation or aryl substitution at the 5-position, can yield derivatives like 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)methanamine .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the thiadiazole core .
Key analytical validation : Monitor reactions via TLC, HPLC, or LC-MS, and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized structurally?
Structural elucidation employs:
- Spectroscopy : H NMR (e.g., methylene protons at δ 3.8–4.2 ppm), C NMR (thiadiazole carbons at 150–160 ppm), and IR (N-H stretching at ~3300 cm) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the thiadiazole ring geometry (e.g., S-N bond lengths ~1.65 Å) .
- Computational methods : DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .
Q. What biological activities are associated with this compound derivatives?
- Plant growth regulation : Analogues like thidiazuron (TDZ) exhibit cytokinin-like activity by disrupting auxin transport, promoting somatic embryogenesis in Coffea arabica .
- Antimicrobial activity : Thiadiazole derivatives show pH-dependent inhibition of bacterial growth, likely via riboswitch targeting (e.g., binding to TPP riboswitches in Bacillus subtilis) .
- Antioxidant properties : Electron-rich thiadiazoles scavenge free radicals, as demonstrated in DPPH assays .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Reaction condition screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., CuI for Ullman couplings), and temperatures to maximize cyclization efficiency .
- Protecting group strategies : Use Boc or Fmoc groups to prevent amine oxidation during synthesis .
- Scale-up challenges : Address solubility issues (e.g., hydrochloride salt formation for purification) .
Q. How to resolve contradictions in reported bioactivity data for thiadiazole derivatives?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies) .
- Structural nuances : Compare substituent effects; e.g., 5-aryl derivatives may enhance riboswitch binding vs. alkylated analogues .
- Cellular uptake differences : Use fluorescent probes (e.g., dansyl-tagged derivatives) to quantify intracellular accumulation .
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Molecular docking : Simulate interactions with riboswitches or enzymes (e.g., AutoDock Vina with TPP riboswitch PDB: 2HOJ) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS/AMBER) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to design optimized derivatives .
Q. How to design structure-activity relationship (SAR) studies for thiadiazole-based agrochemicals?
- Substituent libraries : Synthesize derivatives with varied 5-position groups (e.g., aryl, alkyl, halides) .
- Bioassay panels : Test in plant (e.g., Arabidopsis root elongation assays) and microbial models (e.g., E. coli growth inhibition) .
- Metabolite profiling : Use LC-MS to identify degradation products in soil/plant systems, informing environmental safety .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
